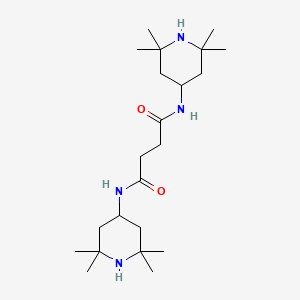
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in protecting polymers from degradation caused by ultraviolet (UV) radiation. The compound is characterized by its high molecular weight and the presence of nitroxyl radicals, which contribute to its stabilizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as toluene or xylene, and a catalyst like pyridine. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous-flow reactors. This method enhances the reaction rate and improves the yield and purity of the product. The use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) has been reported to be effective in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are essential for its stabilizing action.
Reduction: Reduction reactions can convert the nitroxyl radicals back to the amine form.
Substitution: The compound can participate in substitution reactions, particularly at the piperidyl nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N~1~,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and plastics, enhancing their durability and resistance to UV radiation.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is widely used in the manufacturing of plastic products, coatings, and adhesives to improve their longevity and performance
Mechanism of Action
The stabilizing effect of N1,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE is primarily due to its ability to form nitroxyl radicals upon exposure to UV radiation. These radicals can scavenge free radicals generated during the degradation of polymers, thereby preventing further degradation. The compound interacts with phenolic antioxidants in polymers, enhancing their overall stability .
Comparison with Similar Compounds
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide
- N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
Comparison: N1,N~4~-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)SUCCINAMIDE is unique in its specific structure, which provides a balance between molecular weight and the presence of nitroxyl radicals. This balance enhances its effectiveness as a light stabilizer compared to other similar compounds. Additionally, its specific interaction with phenolic antioxidants sets it apart from other hindered amine light stabilizers .
Properties
Molecular Formula |
C22H42N4O2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)butanediamide |
InChI |
InChI=1S/C22H42N4O2/c1-19(2)11-15(12-20(3,4)25-19)23-17(27)9-10-18(28)24-16-13-21(5,6)26-22(7,8)14-16/h15-16,25-26H,9-14H2,1-8H3,(H,23,27)(H,24,28) |
InChI Key |
KVGKANWUAULXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCC(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


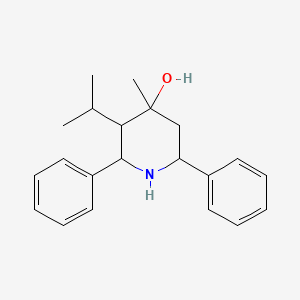
![ethyl {(3Z)-3-[2-({[(2-methoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11115028.png)
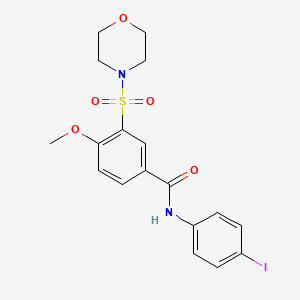
![2-(4-methyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B11115035.png)
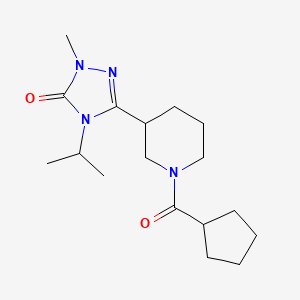
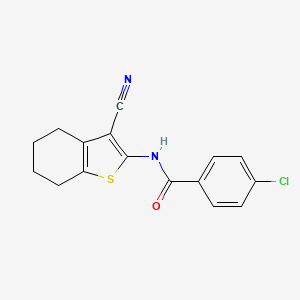
![Ethyl 4-(3-ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11115045.png)
![4-fluoro-N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11115053.png)
![N-[(benzyloxy)carbonyl]-O-tert-butylserylphenylalanylarginine](/img/structure/B11115057.png)
![N-{4-[(2-iodophenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11115063.png)
![4-chloro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11115071.png)
![N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide](/img/structure/B11115079.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11115100.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B11115114.png)
